molecular formula C18H18Cl2N2O3 B5801268 (1Z)-2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide

(1Z)-2-(2,4-dichlorophenyl)-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide

Cat. No.: B5801268
M. Wt: 381.2 g/mol
InChI Key: GLUDJYLBXXXFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a dichlorophenyl group and a dimethylphenoxyacetyl group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-11-3-6-15(7-12(11)2)24-10-18(23)25-22-17(21)8-13-4-5-14(19)9-16(13)20/h3-7,9H,8,10H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDJYLBXXXFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide typically involves multiple steps. The initial step often includes the preparation of the 2,4-dichlorophenyl group, followed by the introduction of the ethanimidamide moiety. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of (1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the ethanimidamide and dimethylphenoxyacetyl groups.

    3,4-Dimethylphenoxyacetic acid: Contains the dimethylphenoxy group but lacks the dichlorophenyl and ethanimidamide groups.

Uniqueness

(1Z)-2-(2,4-dichlorophenyl)-N’-{[(3,4-dimethylphenoxy)acetyl]oxy}ethanimidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.